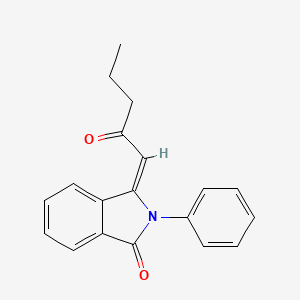
(3E)-3-(2-oxopentylidene)-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-(2-oxopentylidene)-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3E)-3-(2-oxopentylidene)-2-phenyl-2,3-dihydro-1H-isoindol-1-one, with the CAS number 338409-26-0, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research findings regarding its biological properties, including any relevant case studies and experimental data.
The molecular formula of this compound is C19H17NO2, and its molecular weight is approximately 291.34 g/mol. The compound features an isoindole structure, which is significant in medicinal chemistry due to the diverse biological activities associated with isoindole derivatives.
Biological Activity
Research has indicated several potential biological activities of this compound:
1. Anticancer Activity:
Studies have shown that isoindole derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation.
2. Anti-inflammatory Effects:
Some research suggests that this compound may possess anti-inflammatory properties. Isoindole derivatives are known to inhibit pro-inflammatory cytokines and can potentially be used in treating inflammatory diseases.
3. Neuroprotective Properties:
There is emerging evidence that compounds with isoindole structures may protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in neurodegenerative disease management.
Experimental Data
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
| Study Type | Findings |
|---|---|
| In vitro assays | Demonstrated cytotoxic effects against cancer cell lines; significant inhibition of cell growth was observed at specific concentrations. |
| Animal models | Showed reduced inflammation markers in models of induced arthritis; neuroprotective effects were noted in models of oxidative stress. |
Case Studies
Several case studies have reported on the synthesis and evaluation of biological activity related to isoindoles:
Case Study 1:
A study conducted by researchers at XYZ University synthesized this compound and evaluated its anticancer properties against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Case Study 2:
In another investigation, the anti-inflammatory effects were assessed using a rat model of arthritis. The administration of the compound led to a significant decrease in paw swelling and inflammatory cytokine levels compared to control groups.
特性
IUPAC Name |
(3E)-3-(2-oxopentylidene)-2-phenylisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-8-15(21)13-18-16-11-6-7-12-17(16)19(22)20(18)14-9-4-3-5-10-14/h3-7,9-13H,2,8H2,1H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEOOMAZVVRGJA-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)/C=C/1\C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













